(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid
Description
(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Properties
IUPAC Name |
(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-3-6(9(14)15)11-8(13)7-4-12(2)5-10-7/h4-6H,3H2,1-2H3,(H,11,13)(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHSTCPMUWIAMX-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CN(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)C1=CN(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid typically involves the formation of the imidazole ring followed by the attachment of the butanoic acid moiety. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses an α-haloketone and ammonia .
Industrial Production Methods
Industrial production of imidazole derivatives often involves catalytic processes to ensure high yield and purity. For example, the cyclization of amido-nitriles using nickel catalysts can produce disubstituted imidazoles under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines.
Scientific Research Applications
(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Industry: Imidazole derivatives are used in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to (2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid.
Metronidazole: A nitroimidazole antibiotic used to treat bacterial and protozoal infections.
4-Methylimidazole: An imidazole derivative used in various industrial applications.
Uniqueness
This compound is unique due to its specific structure, which combines an imidazole ring with a butanoic acid moiety. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
